N-(3-methoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Description
N-(3-Methoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core modified with a sulfanyl-acetamide linker and substituted aromatic groups. Its structure includes:
- Triazolopyridazine scaffold: A fused bicyclic system known for diverse bioactivity, including kinase inhibition and antimicrobial effects.
- Acetamide linker: Provides flexibility and facilitates interactions with biological targets.
- 3-Methoxyphenyl and pyridin-3-yl substituents: These aromatic groups influence solubility, lipophilicity, and target affinity .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2S/c1-27-15-6-2-5-14(10-15)21-18(26)12-28-19-23-22-17-8-7-16(24-25(17)19)13-4-3-9-20-11-13/h2-11H,12H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIIBFYGUWRCSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the core triazolopyridazine structure. One common method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This provides access to the pharmacologically active triazolopyridazinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification of the final product would involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form a phenol derivative.
Reduction: The pyridinyl group can be reduced to form a piperidine derivative.
Substitution: The sulfanylacetamide group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group would yield a phenol derivative, while reduction of the pyridinyl group would yield a piperidine derivative.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance, compounds similar to N-(3-methoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring can enhance antibacterial activity .
Anti-Tubercular Activity
The compound's potential as an anti-tubercular agent has been explored through the design and synthesis of related derivatives. Some compounds have demonstrated significant inhibitory concentrations against Mycobacterium tuberculosis, suggesting that this class of compounds could be further developed for tuberculosis treatment .
Neuroprotective Effects
Emerging studies indicate that triazole derivatives may possess neuroprotective properties. The ability to modulate neurotransmitter systems and provide antioxidant effects positions these compounds as candidates for treating neurodegenerative diseases .
Case Studies
Several case studies highlight the applications of this compound:
- Antibacterial Assessment : A study evaluated various 1,2,4-triazole derivatives against E. coli and S. aureus, demonstrating that specific modifications led to enhanced antibacterial efficacy compared to standard antibiotics .
- In Vivo Studies : Animal models have been utilized to assess the safety and efficacy of similar compounds in treating infections caused by resistant strains of bacteria .
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The triazolopyridazine core is known to interact with enzymes and receptors in biological systems, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural Analogues and Substituent Variations
Key structural analogues and their differences are summarized below:
*Estimated based on molecular formula (C19H15N7O2S).
Key Structural and Functional Insights
Core Modifications: The target compound’s triazolo[4,3-b]pyridazine core differs from the benzothieno-triazolopyrimidine in , which incorporates a sulfur-containing fused ring. This modification may alter electronic properties and binding kinetics . Pyridin-3-yl substituents (target compound) vs. phenyl/methylphenyl groups (CAS 877634-23-6) likely enhance π-π stacking interactions with aromatic residues in enzyme active sites .
Substituent Effects: 3-Methoxyphenyl vs. Sulfanyl-Acetamide Linker: Compared to ethanamine (CAS 1204296-37-6), the sulfanyl group increases hydrophilicity, which could influence bioavailability .
Synthetic Routes :
- The target compound’s synthesis likely parallels methods in , where chloroacetanilides are alkylated with a triazolopyridazine-thiol precursor in acetone/K2CO3. Yields (~68–74% in analogues) suggest scalability, but substituent reactivity (e.g., pyridinyl vs. phenyl) may require optimization .
Research Findings and Implications
Physicochemical Properties
- Solubility : Sulfanyl and acetamide groups may improve aqueous solubility relative to purely aromatic analogues.
*Predicted using ChemDraw software.
Biological Activity
N-(3-methoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structure, comprising a methoxyphenyl group, a triazolo-pyridazine moiety, and a sulfanyl acetamide linkage. Its molecular formula is . This structural diversity contributes to its potential interactions with various biological targets.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of triazolo-pyridazine have shown significant cytotoxicity against various cancer cell lines:
- A549 (Lung Cancer) : IC50 values around 1.06 μM.
- MCF-7 (Breast Cancer) : IC50 values around 1.23 μM.
- HeLa (Cervical Cancer) : IC50 values around 2.73 μM .
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
The mechanism by which this compound exerts its effects is likely linked to its ability to inhibit specific kinases involved in cancer progression, such as c-Met kinase. The most promising analogs demonstrated competitive inhibition with IC50 values comparable to established inhibitors like Foretinib .
3. Antimicrobial Activity
Compounds containing the triazole scaffold have been reported to exhibit antimicrobial activity. Studies indicate that derivatives can show potent effects against both drug-sensitive and drug-resistant bacterial strains . This suggests that this compound may also possess broad-spectrum antimicrobial properties.
Case Study 1: Cytotoxicity Assessment
In a study assessing the cytotoxicity of various triazolo-pyridazine derivatives, compounds were tested against multiple cancer cell lines using the MTT assay. The results indicated that specific modifications in the chemical structure significantly enhanced cytotoxicity . For example:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
Case Study 2: Inhibition of c-Met Kinase
Another significant finding was the inhibition of c-Met kinase by certain derivatives of triazolo-pyridazine compounds. These compounds were shown to have IC50 values indicating strong inhibitory activity comparable to existing therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
